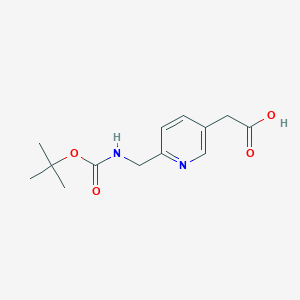
1-Butyl-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which is known for its unique chemical properties and wide range of applications. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The butyl group attached to the nitrogen atom and the carboxylic acid group attached to the fourth carbon atom of the triazole ring contribute to its distinct chemical behavior.
Méthodes De Préparation
The synthesis of 1-Butyl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through various methodsThis method is highly efficient and regioselective, allowing for the formation of 1,4-disubstituted triazoles . The reaction typically involves the use of copper(I) iodide as a catalyst and sodium ascorbate as a reducing agent, with the reaction being carried out in a solvent such as dimethyl sulfoxide (DMSO) or water .
Industrial production methods may involve continuous flow synthesis, which offers advantages such as improved reaction control, higher yields, and scalability . In this process, the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.
Analyse Des Réactions Chimiques
1-Butyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Butyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Butyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Butyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1H-1,2,3-Triazole-4-carboxylic acid: Lacks the butyl group, resulting in different chemical properties and reactivity.
1,2,4-Triazole-3-carboxylic acid: Has a different arrangement of nitrogen atoms in the ring, leading to distinct chemical behavior and applications.
Methyl-1H-1,2,4-triazole-3-carboxylate: Contains a methyl ester group instead of a carboxylic acid group, affecting its reactivity and use in synthesis.
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
1-butyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-4-10-5-6(7(11)12)8-9-10/h5H,2-4H2,1H3,(H,11,12) |
Clé InChI |
SDIATFMZWCMVBY-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=C(N=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13564279.png)
![3-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564287.png)


![rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans](/img/structure/B13564308.png)



![3-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564340.png)





